molecular formula C11H9F2NO B11810885 1-Ethyl-6,8-difluoroquinolin-4(1H)-one

1-Ethyl-6,8-difluoroquinolin-4(1H)-one

Cat. No.: B11810885
M. Wt: 209.19 g/mol
InChI Key: FHXBVHZHUHQHKN-UHFFFAOYSA-N
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Description

1-Ethyl-6,8-difluoroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6,8-difluoroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-difluoroquinoline and ethylating agents.

    Ethylation: The ethylation of 6,8-difluoroquinoline is carried out using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate) under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization to form the quinolone core structure. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6,8-difluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinolone ring, leading to the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while substitution reactions can introduce various functional groups into the quinolone ring.

Scientific Research Applications

Pharmaceutical Development

1-Ethyl-6,8-difluoroquinolin-4(1H)-one has attracted attention due to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Some of the key applications include:

  • Antimicrobial Agents : Compounds within the quinoline class have been investigated for their antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
  • Protein Kinase Modulators : Research indicates that this compound may function as a modulator of protein kinases, which are critical in regulating cellular processes. Inhibitors targeting specific kinases could be valuable in treating diseases such as cancer .

Numerous studies have explored the biological activity of this compound:

  • Inhibition of eIF4A : One notable study identified this compound as an inhibitor of eIF4A, a protein involved in the regulation of translation initiation. The compound demonstrated RNA-competitive inhibition, suggesting a novel mechanism that could be exploited for therapeutic purposes .

Case Studies and Findings

Several case studies highlight the potential applications of this compound:

StudyApplicationFindings
Kotovskaya et al. (2020)Hybrid MoleculesDeveloped azido-fluoroquinolone derivatives demonstrating potential as antiseptic agents through azide-alkyne cycloaddition reactions .
Rameshkumar et al. (2003)Antimicrobial ActivitySynthesized derivatives showing significant antibacterial activity with minimum inhibitory concentrations against various bacteria .
Recent Medicinal Chemistry CampaigneIF4A InhibitionIdentified unique binding interactions with eIF4A, leading to decreased cell viability in lymphoma cells .

Mechanism of Action

The mechanism of action of 1-Ethyl-6,8-difluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. In the case of antibacterial activity, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and cell division. The presence of fluorine atoms enhances the binding affinity and stability of the compound, leading to increased efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar quinolone core structure.

    Levofloxacin: Another fluoroquinolone antibiotic known for its broad-spectrum activity.

    Norfloxacin: A fluoroquinolone used to treat urinary tract infections.

Uniqueness

1-Ethyl-6,8-difluoroquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological properties and chemical reactivity compared to other quinolones. The presence of ethyl and fluorine groups can influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Biological Activity

1-Ethyl-6,8-difluoroquinolin-4(1H)-one is a compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₈F₂N O
  • Molecular Weight : 181.16 g/mol

The presence of fluorine atoms and an ethyl group in the structure contributes to its unique biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymes : Many quinolines act as inhibitors for enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to cancer and inflammation .
  • Antimicrobial Activity : Some studies suggest that difluorinated quinolines possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Biological Activity Effect Reference
PI3K InhibitionSelective inhibition in tumor cells
Antimicrobial EffectPotential against bacterial strains
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: PI3K Inhibition

A study focused on the development of selective PI3K inhibitors derived from quinoline chemotypes demonstrated that this compound effectively inhibited PI3Kβ. This inhibition was linked to reduced cell proliferation in PTEN-deficient tumor cell lines. The compound displayed a favorable pharmacokinetic profile, indicating its potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial efficacy of various fluoroquinolines, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that this compound could be developed into a novel antibiotic agent.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Selectivity and Potency : The compound has shown high selectivity for certain isoforms of PI3K, particularly PI3Kβ, which is often implicated in cancer progression. This selectivity may lead to fewer side effects compared to non-selective inhibitors .
  • Toxicological Profile : Preliminary toxicological studies indicate that while the compound is effective at therapeutic doses, higher doses may lead to ocular toxicity in animal models. This necessitates further investigation into its safety profile before clinical application .

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

1-ethyl-6,8-difluoroquinolin-4-one

InChI

InChI=1S/C11H9F2NO/c1-2-14-4-3-10(15)8-5-7(12)6-9(13)11(8)14/h3-6H,2H2,1H3

InChI Key

FHXBVHZHUHQHKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C1C(=CC(=C2)F)F

Origin of Product

United States

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